Factor Xa Inhibitory Activity: Potency Range of 2'-Sulfamoyl Scaffold-Derived Amides
Derivatives incorporating the 2'-sulfamoyl-biphenyl-4-carboxylic acid scaffold demonstrate sub-nanomolar to low-nanomolar inhibitory activity against human coagulation factor Xa. In head-to-head comparisons of structurally related analogs, the 2'-sulfamoyl orientation yields IC50 values as low as 5.6 nM, whereas the 4'-sulfamoyl regioisomer exhibits a Ki of 12 nM against the same target but a substantially higher Ki of 1,600 nM against trypsin, indicating differentiated selectivity profiles tied to the sulfamoyl position [1][2].
| Evidence Dimension | Coagulation factor Xa inhibitory activity |
|---|---|
| Target Compound Data | IC50 = 5.6 nM (amide derivative of 2'-sulfamoyl-biphenyl-4-carboxylic acid) |
| Comparator Or Baseline | 4'-sulfamoyl-biphenyl-4-carboxylic acid amide derivative: Ki = 12 nM (FXa), Ki = 1,600 nM (trypsin) |
| Quantified Difference | 2'-substitution yields ~2.1-fold lower FXa inhibition constant; 4'-substitution exhibits >130-fold reduced trypsin selectivity |
| Conditions | In vitro enzyme inhibition assay; human coagulation factor Xa and human trypsin |
Why This Matters
For medicinal chemistry programs targeting factor Xa, the 2'-sulfamoyl scaffold provides a potency baseline (5.6 nM) that informs SAR studies and distinguishes it from the 4'-regioisomer with divergent selectivity.
- [1] BindingDB. BDBM50114483: 2'-Sulfamoyl-biphenyl-4-carboxylic acid [1-(3-carbamimidoyl-phenoxymethyl)-2-phenyl-ethyl]-amide (CHEMBL43166). IC50 = 5.6 nM against human coagulation factor Xa. Millennium Pharmaceuticals data curated by ChEMBL. View Source
- [2] BindingDB. BDBM50085400: 4'-Sulfamoyl-biphenyl-4-carboxylic acid [(E)-3-(5-carbamimidoyl-2-hydroxy-phenyl)-allyl]-amide (CHEMBL71058). Ki = 12 nM against human coagulation factor Xa; Ki = 1,600 nM against human trypsin. Rhone-Poulenc Rorer data curated by ChEMBL. View Source
